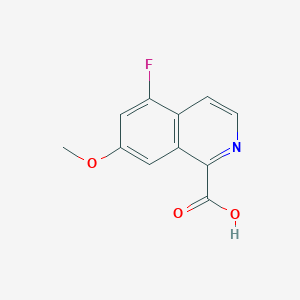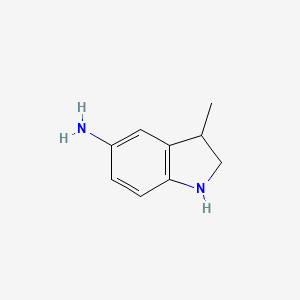
2-Amino-1-(pyridin-3-yl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(pyridin-3-yl)propane-1,3-diol is an organic compound with the molecular formula C8H12N2O2 It is a derivative of propane-1,3-diol, where one of the hydrogen atoms is replaced by an amino group and another by a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyridin-3-yl)propane-1,3-diol typically involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the catalytic hydrogenation of 5-oxime-1,3-dioxane to produce 5-amino-1,3-dioxane, which is then hydrolyzed to yield the desired compound . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(pyridin-3-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce pyridine alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-Amino-1-(pyridin-3-yl)propane-1,3-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the synthesis of bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(pyridin-3-yl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propanediol: A simpler analog without the pyridine ring, used in the synthesis of cyclic carbonate monomers.
3-(Pyridin-2-yl)propan-1-ol: A similar compound with a hydroxyl group instead of an amino group.
Uniqueness
2-Amino-1-(pyridin-3-yl)propane-1,3-diol is unique due to the presence of both an amino group and a pyridine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-amino-1-pyridin-3-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H12N2O2/c9-7(5-11)8(12)6-2-1-3-10-4-6/h1-4,7-8,11-12H,5,9H2 |
InChI Key |
NGWWVIHRYPBLCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Cyclohex-3-en-1-ylmethyl)amino]-N,N-dimethylacetamide](/img/structure/B15263118.png)



![(2S)-2-amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B15263139.png)





![1-[(tert-Butoxy)carbonyl]-4-fluoro-1H-indole-2-carboxylic acid](/img/structure/B15263175.png)
![6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid](/img/structure/B15263176.png)

![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine](/img/structure/B15263186.png)
